molecular formula C17H13FN2O3 B292420 4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide

4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide

Cat. No. B292420
M. Wt: 312.29 g/mol
InChI Key: NEGASMKEYQUSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells and plays a critical role in the immune response. Inhibition of BTK by 4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide leads to the suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide has significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and suppress the production of pro-inflammatory cytokines. Additionally, it has been shown to have a positive effect on the immune system, enhancing the activity of natural killer cells and promoting the production of antibodies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide in lab experiments include its high potency and specificity for BTK inhibition. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the research and development of 4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide. These include the further optimization of its synthesis and the development of new derivatives with enhanced potency and selectivity. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide involves a multi-step process. The first step involves the preparation of 4-fluorobenzaldehyde, which is then reacted with 4-nitrophenylhydrazine to form 4-fluoro-4'-nitrophenylhydrazine. This compound is then reduced with sodium dithionite to form 4-fluoro-4'-aminophenylhydrazine. The final step involves the reaction of 4-fluoro-4'-aminophenylhydrazine with 2-(4-imino-5-oxotetrahydro-3-furanyl)benzoic acid to form 4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide.

Scientific Research Applications

4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

4-fluoro-N-[2-(4-imino-5-oxooxolan-3-yl)phenyl]benzamide

InChI

InChI=1S/C17H13FN2O3/c18-11-7-5-10(6-8-11)16(21)20-14-4-2-1-3-12(14)13-9-23-17(22)15(13)19/h1-8,13,19H,9H2,(H,20,21)

InChI Key

NEGASMKEYQUSFK-UHFFFAOYSA-N

SMILES

C1C(C(=N)C(=O)O1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1C(C(=N)C(=O)O1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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